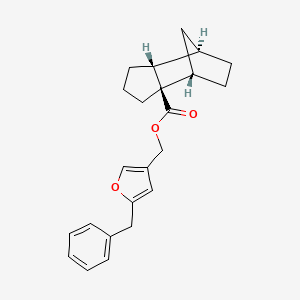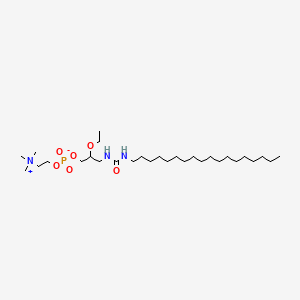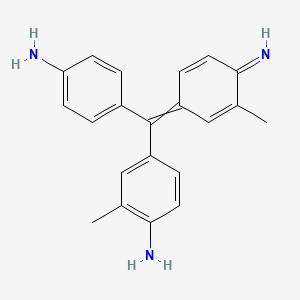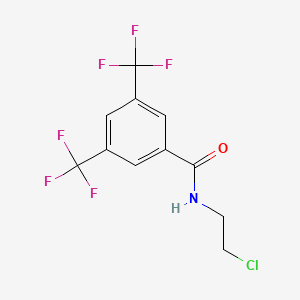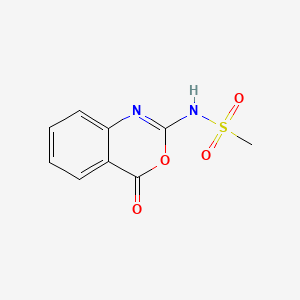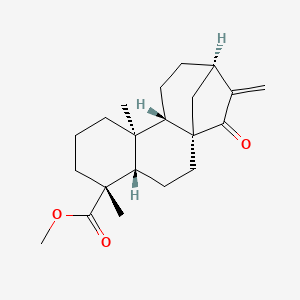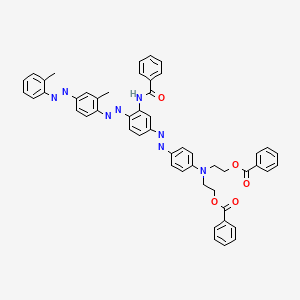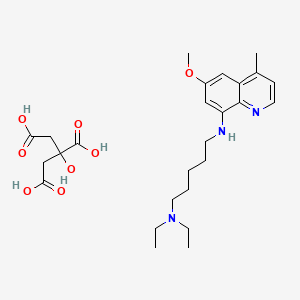
Diethyl(5-((6-methoxy-4-methyl(8-quinolyl))amino)pentyl)amine, 2-hydroxypropane-1,2,3-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(5-((6-methoxy-4-methyl(8-quinolyl))amino)pentyl)amine, 2-hydroxypropane-1,2,3-tricarboxylic acid is a complex organic compound that features a quinoline moiety. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of the quinoline structure imparts unique chemical properties that make it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(5-((6-methoxy-4-methyl(8-quinolyl))amino)pentyl)amine, 2-hydroxypropane-1,2,3-tricarboxylic acid typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis . These methods involve the cyclization of aniline derivatives with various aldehydes or ketones under acidic conditions.
Once the quinoline core is prepared, it undergoes further functionalization to introduce the methoxy and methyl groups. The next step involves the attachment of the diethylamino pentyl chain through nucleophilic substitution reactions. Finally, the compound is coupled with 2-hydroxypropane-1,2,3-tricarboxylic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl(5-((6-methoxy-4-methyl(8-quinolyl))amino)pentyl)amine, 2-hydroxypropane-1,2,3-tricarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups on the quinoline ring can be oxidized to form corresponding alcohols or ketones.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases or acids to facilitate the nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinoline-6-carboxylic acid, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl(5-((6-methoxy-4-methyl(8-quinolyl))amino)pentyl)amine, 2-hydroxypropane-1,2,3-tricarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s quinoline moiety is known for its biological activity, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Diethyl(5-((6-methoxy-4-methyl(8-quinolyl))amino)pentyl)amine, 2-hydroxypropane-1,2,3-tricarboxylic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in various biochemical pathways, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known anti-malarial drug that also contains a quinoline moiety.
Quinidine: An anti-arrhythmic agent with a similar quinoline structure.
Quinine: Another anti-malarial compound derived from the bark of the cinchona tree.
Uniqueness
Diethyl(5-((6-methoxy-4-methyl(8-quinolyl))amino)pentyl)amine, 2-hydroxypropane-1,2,3-tricarboxylic acid is unique due to its specific functional groups and the combination of the quinoline moiety with the diethylamino pentyl chain and the tricarboxylic acid. This unique structure imparts distinct chemical and biological properties that differentiate it from other quinoline derivatives.
Eigenschaften
CAS-Nummer |
68219-15-8 |
|---|---|
Molekularformel |
C26H39N3O8 |
Molekulargewicht |
521.6 g/mol |
IUPAC-Name |
N',N'-diethyl-N-(6-methoxy-4-methylquinolin-8-yl)pentane-1,5-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C20H31N3O.C6H8O7/c1-5-23(6-2)13-9-7-8-11-21-19-15-17(24-4)14-18-16(3)10-12-22-20(18)19;7-3(8)1-6(13,5(11)12)2-4(9)10/h10,12,14-15,21H,5-9,11,13H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI-Schlüssel |
JLOODCFTJYDUJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCCCNC1=CC(=CC2=C(C=CN=C12)C)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


